molecular formula C17H18N2O6S2 B11542546 2-(4-Methoxy-3-nitrophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine

2-(4-Methoxy-3-nitrophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine

Cat. No.: B11542546
M. Wt: 410.5 g/mol
InChI Key: JSIFDQCKPFEOAF-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-nitrophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine is a complex organic compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-nitrophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the functional groups. One common synthetic route is as follows:

  • Formation of Thiazolidine Ring: : The thiazolidine ring can be formed by the reaction of a thiol (R-SH) with an amine (R-NH2) in the presence of a carbonyl compound (R-CO). This step typically requires mild reaction conditions, such as room temperature and a suitable solvent like ethanol or methanol.

  • Introduction of Methoxy and Nitro Groups: : The methoxy and nitro groups can be introduced through electrophilic aromatic substitution reactions. For example, the methoxy group can be introduced by reacting the aromatic ring with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The nitro group can be introduced by nitration, which involves the reaction of the aromatic ring with a mixture of concentrated nitric acid and sulfuric acid.

  • Introduction of Sulfonyl Group: : The sulfonyl group can be introduced by sulfonation, which involves the reaction of the aromatic ring with sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

  • Substitution: : The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the methoxy group can be replaced with a hydroxyl group by reacting with sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, ethanol, and water.

    Substitution: Sodium hydroxide, ethanol, and water.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Hydroxy derivatives.

Scientific Research Applications

2-(4-Methoxy-3-nitrophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and sulfonyl groups, may interact with enzymes and receptors, leading to various biological effects. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, while the sulfonyl group may form covalent bonds with proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine: Lacks the nitro group, which may result in different chemical and biological properties.

    2-(4-Nitrophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine: Lacks the methoxy group, which may affect its solubility and reactivity.

    2-(4-Methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine: Contains a methyl group instead of a methoxy group, which may influence its chemical stability and biological activity.

Uniqueness

2-(4-Methoxy-3-nitrophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine is unique due to the presence of both methoxy and nitro groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups with the thiazolidine ring and sulfonyl group makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C17H18N2O6S2

Molecular Weight

410.5 g/mol

IUPAC Name

2-(4-methoxy-3-nitrophenyl)-3-(4-methoxyphenyl)sulfonyl-1,3-thiazolidine

InChI

InChI=1S/C17H18N2O6S2/c1-24-13-4-6-14(7-5-13)27(22,23)18-9-10-26-17(18)12-3-8-16(25-2)15(11-12)19(20)21/h3-8,11,17H,9-10H2,1-2H3

InChI Key

JSIFDQCKPFEOAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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